
(4-Cyclopentylfuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopentylfuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a cyclopentyl group and a boronic acid functional group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentylfuran-2-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides under palladium catalysis . The reaction conditions are generally mild, and the products are stable towards air, making this method highly efficient.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Miyaura borylation reactions. These reactions are optimized for high yield and purity, using continuous flow setups and advanced catalytic systems to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopentylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium acetate or potassium phenoxide are commonly used in borylation reactions.
Major Products
The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura coupling and various oxygenated derivatives from oxidation reactions.
Scientific Research Applications
(4-Cyclopentylfuran-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Cyclopentylfuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling.
Vinylboronic Acid: Another boronic acid used for coupling reactions.
Alkylboronic Acids: Similar in structure but with different alkyl groups.
Uniqueness
(4-Cyclopentylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. The presence of the cyclopentyl group and the furan ring can influence the electronic properties and steric interactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H13BO3 |
|---|---|
Molecular Weight |
180.01 g/mol |
IUPAC Name |
(4-cyclopentylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H13BO3/c11-10(12)9-5-8(6-13-9)7-3-1-2-4-7/h5-7,11-12H,1-4H2 |
InChI Key |
PUGZHQPAKVEIBW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)C2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


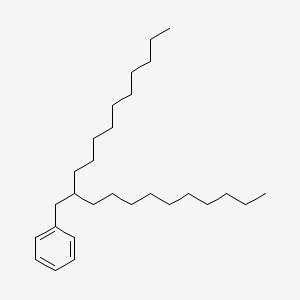
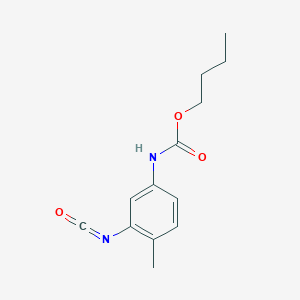
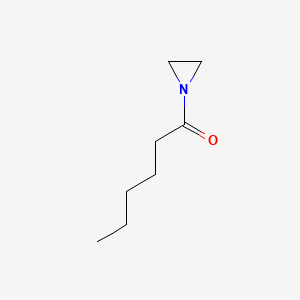
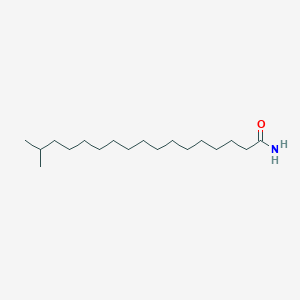
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)
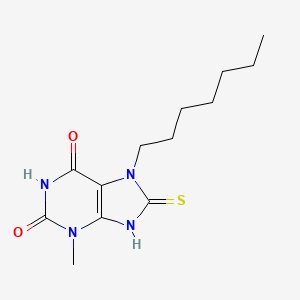
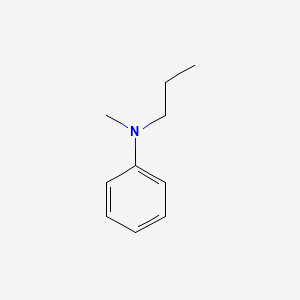
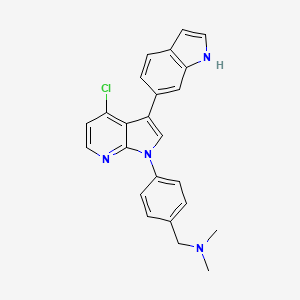


![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)
